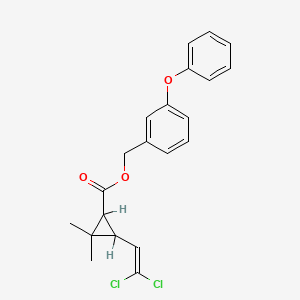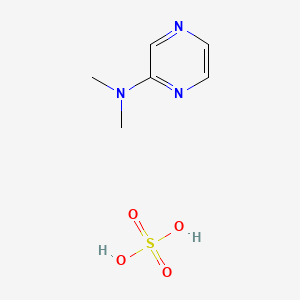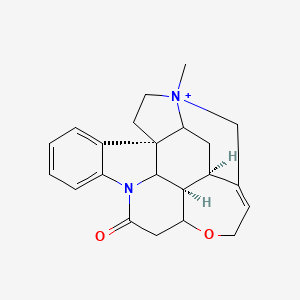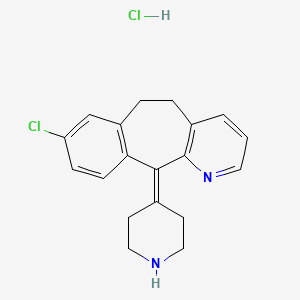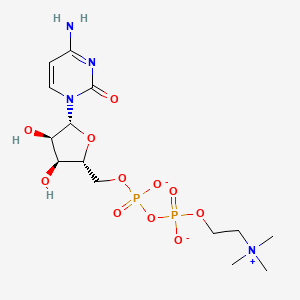
Cytidine diphosphate choline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine diphosphate choline, also known as citicoline, is a naturally occurring compound found in the cells of human and animal tissues. It plays a crucial role in the formation of the phospholipid bilayer in cell membranes and the stabilization of the neurotransmitter system. This compound acts as a precursor to phosphatidylcholine and acetylcholine, which are essential for brain function and cellular communication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cytidine diphosphate choline can be synthesized through various chemical and biochemical methods. One common synthetic route involves the direct condensation of cytidine-5’-monophosphate and choline phosphate using thionyl chloride combined with dimethylformamide (Vilsmeier-Haack reagent) . Another method involves the use of an acetate kinase/acetyl phosphate system combined with Escherichia coli-overexpressed CMP kinase, NDP kinase, choline phosphate cytidylyltransferase, and choline kinase to produce this compound from cytidine monophosphate and choline chloride .
Industrial Production Methods: Industrial production of this compound often employs multi-enzyme systems to enhance efficiency and productivity. For example, a one-pot multi-enzyme system can be designed to produce this compound from orotic acid, with optimized parameters such as oxygen supply . Another approach involves microbial fermentation using yeast sludge as an enzyme resource and glucose as a substrate, achieving a conversion rate of 80% .
Análisis De Reacciones Químicas
Types of Reactions: Cytidine diphosphate choline undergoes various chemical reactions, including hydrolysis, phosphorylation, and condensation. It is an intermediate in the generation of phosphatidylcholine from choline, a common biochemical process in cell membranes .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include thionyl chloride, dimethylformamide, acetate kinase, acetyl phosphate, and various enzymes such as CMP kinase and choline kinase . Reaction conditions often involve controlled pH, temperature, and substrate concentrations to optimize yield and productivity .
Major Products Formed: The major products formed from the reactions involving this compound include phosphatidylcholine and acetylcholine, both of which are essential for cellular communication and brain function .
Aplicaciones Científicas De Investigación
Cytidine diphosphate choline has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In medicine, it is used to treat acute craniocerebral injury, allowing recovery of consciousness after brain surgery . It is also used to treat pancreatitis in combination with a protein enzyme inhibitor . In the field of neuroprotection, this compound has been shown to have beneficial effects on neurological functions by increasing the synthesis of phosphatidylcholine and enhancing the production of acetylcholine . Additionally, it is used as a dietary supplement to support cognitive function and memory .
Mecanismo De Acción
Cytidine diphosphate choline exerts its effects by increasing the levels of choline and cytidine in the brain. These compounds are then used to produce more phosphatidylcholine and acetylcholine, which support cognitive function, memory, and learning . The compound also has neuroprotective effects due to its preservation of cardiolipin and sphingomyelin, preservation of arachidonic acid content of phosphatidylcholine and phosphatidylethanolamine, partial restoration of phosphatidylcholine levels, and stimulation of glutathione synthesis and glutathione reductase activity .
Comparación Con Compuestos Similares
Cytidine diphosphate choline is chemically similar to other nucleoside diphosphates such as cytidine diphosphate and uridine diphosphate . its unique role as a precursor to both phosphatidylcholine and acetylcholine sets it apart from other compounds. Similar compounds include cytidine monophosphate, uridine diphosphate, and cytidine triphosphate .
Propiedades
Número CAS |
99470-45-8 |
|---|---|
Fórmula molecular |
C14H25N4O11P2- |
Peso molecular |
487.32 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/p-1/t9-,11-,12-,13-/m1/s1 |
Clave InChI |
RZZPDXZPRHQOCG-OJAKKHQRSA-M |
SMILES isomérico |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
SMILES canónico |
C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


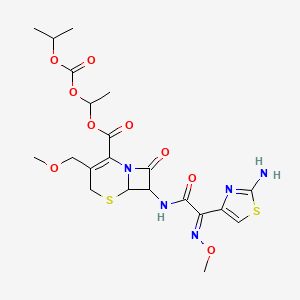
![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)
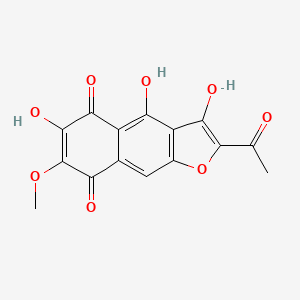
![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)
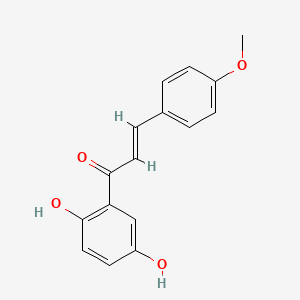

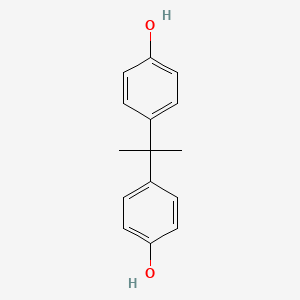
![(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10753361.png)
![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B10753363.png)

